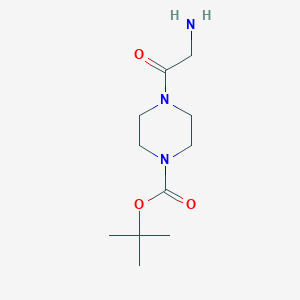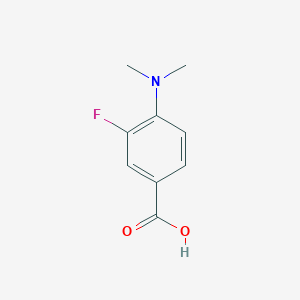
N-(2-aminophenyl)pyrrolidine-1-carboxamide
説明
N-(2-Aminophenyl)pyrrolidine-1-carboxamide (NAPPC) is a small molecule that has been studied extensively in the scientific research community due to its potential applications in a wide variety of areas. It is a derivative of pyrrolidine, a cyclic amine, and has been shown to possess a wide range of biological and pharmacological activities. This molecule has been used in the synthesis of a variety of compounds, including drugs, and in the development of novel therapeutic agents. In addition, NAPPC has been studied for its potential use in the treatment of various diseases and disorders, including cancer and neurological diseases.
科学的研究の応用
1. Complex Formation with Metal Ions
N-(2-aminophenyl)pyrrolidine-1-carboxamide forms deprotonated and non-deprotonated chelates with various metal ions like Co(II), Ni(II), Cu(II), and Pd(II). These complexes have been studied for their properties, molar conductance, magnetic moment, and spectral data. The amide group coordinates to the metal ions through oxygen and nitrogen, indicating a potential in developing metal-based complexes for various applications (Kabanos & Tsangaris, 1984).
2. Crystal Structure Analysis
The compound has been synthesized and characterized using NMR and MS, and its crystal structure was determined through single-crystal X-ray diffraction. It crystallizes in a specific space group, with its chiral center determined as S. This indicates its potential in crystallography and molecular structure studies (Chen et al., 2011).
3. Histone Deacetylase Inhibition
The compound, as part of a larger molecule, acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs at submicromolar concentrations. This suggests its role in cancer treatment, as it blocks cancer cell proliferation and induces apoptosis, demonstrating potential as an anticancer drug (Zhou et al., 2008).
4. Application in Asymmetric Synthesis
N-(2-aminophenyl)pyrrolidine-1-carboxamide derivatives are used as chiral auxiliaries for asymmetric synthesis of amino acids, indicating its utility in stereochemical control in organic synthesis, particularly in the creation of α-methyl-α-amino acids with high enantiomeric purity (Belokon’ et al., 2002).
5. Antiviral Potential
It has potential as an anti-human immunodeficiency virus (HIV) agent. The specific structural conformation of the compound and its hydrogen bonding with solvent molecules indicate its utility in designing HIV inhibitors (Tamazyan et al., 2007).
6. Kinase Inhibition for Cancer Treatment
Derivatives of the compound act as kinase inhibitors, demonstrating significant antitumor activity and have entered clinical trials. This underscores its importance in developing new therapeutic agents for cancer treatment (Schroeder et al., 2009).
7. Inhibiting Androgen Receptors in Prostate Cancer
4-(Anilino)pyrrole-2-carboxamides, including N-(2-aminophenyl)pyrrolidine-1-carboxamide derivatives, are effective as androgen receptor antagonists, showing potential in the treatment of prostate cancer (Wakabayashi et al., 2008).
8. Antitubercular Activity
Pyrrolidine carboxamides, including derivatives of the compound, are recognized as potent inhibitors against mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Sonia & Ravi, 2012).
特性
IUPAC Name |
N-(2-aminophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEAKYFPSQWICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)

